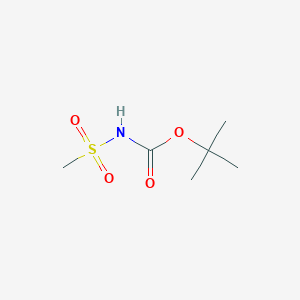
Ravenine
Overview
Description
Ravenine is an organic compound found in the roots of the plant species Rauwolfia serpentina, which is commonly used in traditional Indian medicine. It is a type of alkaloid, a class of naturally-occurring molecules that are known for their pharmacological activities. Ravenine is known to possess anti-inflammatory, anti-diabetic, and anti-cancer properties, and has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Electrochemical Energy Storage
Ravenine compounds, particularly those with a “ravine-like” structure, have shown significant potential in the field of electrochemical energy storage . These structures can increase the contact area and improve the wettability between the electrode and electrolyte, leading to ultrahigh specific capacitance and excellent cycling stability. This makes them suitable for use in supercapacitors, which are essential for rapid energy storage and release.
Nonlinear Optical Performance
The ability to control the band-gap of Ravenine compounds allows for excellent nonlinear optical performance . This property is crucial for applications in photonics, such as optical switches, modulators, and laser protection systems. The tunable band-gap also opens up possibilities for research in quantum computing and communication.
Catalysis
Ravenine’s electron donor/acceptor characteristics can be altered through boron and nitrogen co-doping, enhancing its capacitance performance . This alteration is beneficial in catalysis, particularly in reactions requiring electron transfer. Ravenine compounds could be used to develop more efficient and selective catalysts for industrial chemical processes.
Biomedical Applications
Ravenine has been identified as a compound with potential biomedical applications. Its biological activity could be harnessed for developing new medications or therapeutic agents . Further research is needed to explore its full potential in medicine, including drug delivery systems and diagnostic tools.
Material Science
The unique physical and chemical properties of Ravenine compounds, such as their thermal and mechanical stability, make them valuable in material science . They could be used to create advanced composites for aerospace, automotive, and electronic industries, where materials with high strength-to-weight ratios are required.
Semiconductor Industry
Due to their adjustable physical and chemical properties, Ravenine compounds are of interest in the semiconductor industry . They could be used to develop new types of semiconductors with specific electrical properties for use in electronics, solar cells, and other energy-related technologies.
properties
IUPAC Name |
1-methyl-4-(3-methylbut-2-enoxy)quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(2)8-9-18-14-10-15(17)16(3)13-7-5-4-6-12(13)14/h4-8,10H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRTKVOWFLSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=O)N(C2=CC=CC=C21)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ravenine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



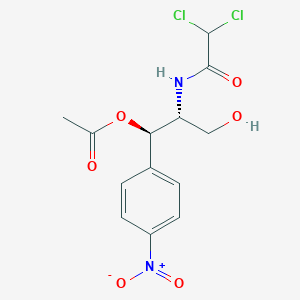
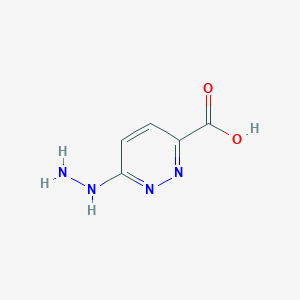
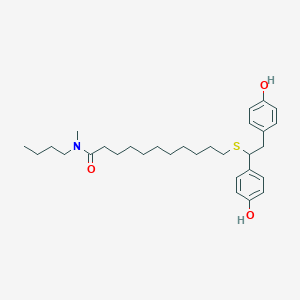
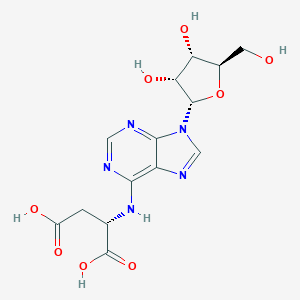
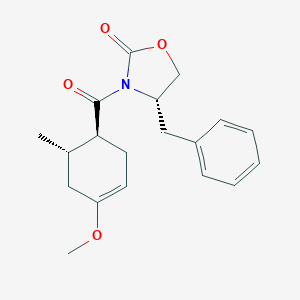


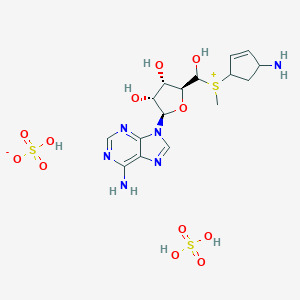
![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)



